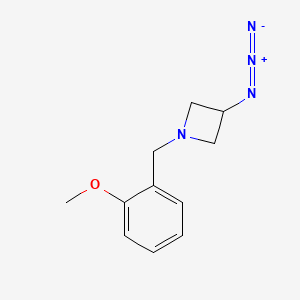

3-Azido-1-(2-methoxybenzyl)azetidine

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of 3-Azido-1-(2-methoxybenzyl)azetidine is characterized by a four-membered azetidine ring. The azetidine ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

The chemical reactivity of azetidines is driven by a considerable ring strain . The azido group is actively used and exhibits superior performance in terms of a positive contribution to the enthalpy of formation of energetic materials .Physical And Chemical Properties Analysis

The systematic thermal behaviors of 3-azido-1,3-dinitroazetidine (ADNAZ), a related compound, were investigated and compared with those of 1,3,3-trinitroazetidine (TNAZ). The results showed that ADNAZ has a low melting temperature at 78 °C .Wissenschaftliche Forschungsanwendungen

Energetic Materials

3-Azido-1-(2-methoxybenzyl)azetidine: has been investigated for its potential use in energetic materials. These materials are key components in advanced explosives and propellants. The azido group in the compound contributes positively to the enthalpy of formation, which is a desirable attribute for energetic materials . The compound’s thermal behavior, low melting temperature, and decomposition characteristics make it a candidate for use as an energetic plasticizer or a melt-cast explosive .

Medicinal Chemistry

Azetidines, including This compound , are important in medicinal chemistry due to their ring strain and stability. They are used as motifs in drug discovery and have been incorporated into pharmaceutical scaffolds to improve pharmacokinetic properties and metabolic stability . The unique four-membered ring structure of azetidines makes them valuable in the design of new drugs.

Catalytic Processes

In catalytic processes, azetidines serve as intermediates in various reactions, including Henry, Suzuki, Sonogashira, and Michael additions . The strained structure of azetidines like This compound makes them reactive candidates for ring-opening and expansion reactions, which are pivotal in the synthesis of complex organic molecules.

Peptidomimetic Chemistry

This compound: can be utilized in peptidomimetic chemistry to mimic the structure of peptides. This application is significant in the development of therapeutic agents that can interact with biological targets in a manner similar to natural peptides .

Nucleic Acid Chemistry

The compound’s potential in nucleic acid chemistry lies in its ability to form part of the backbone or as a substitute for natural nucleotides in synthetic analogs of DNA or RNA. This could be useful in studying the structure and function of nucleic acids or in the development of novel therapeutic agents .

Synthetic Organic Chemistry

In synthetic organic chemistry, This compound is a valuable building block. Its reactivity due to ring strain allows for the construction of complex molecules through various synthetic strategies, including nucleophilic substitution and cycloaddition reactions .

Safety and Hazards

Zukünftige Richtungen

Recent advances in the chemistry and reactivity of azetidines have been reported, with a focus on the most recent advances, trends, and future directions . The combination of different explosophoric groups in one molecular framework has been applied as a promising strategy for the development of energetic materials with unique properties .

Eigenschaften

IUPAC Name |

3-azido-1-[(2-methoxyphenyl)methyl]azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-16-11-5-3-2-4-9(11)6-15-7-10(8-15)13-14-12/h2-5,10H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDXVPYHQKEXSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

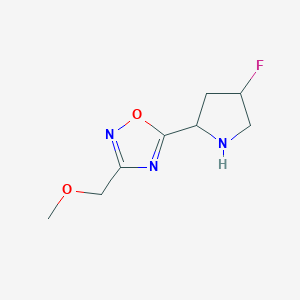

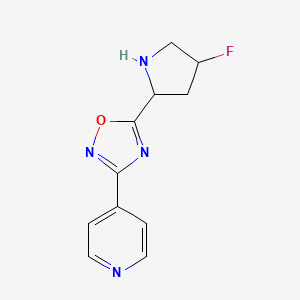

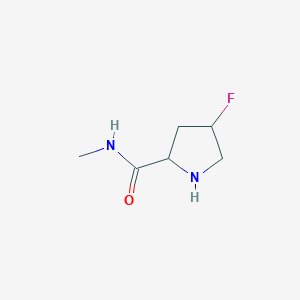

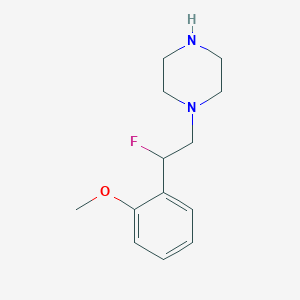

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(2-aminoethyl)-2-methyl-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1475770.png)

![(6-Propoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1475772.png)

![3-(pyrrolidin-3-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1475775.png)